molecular formula C18H27P B14700488 Tris(3,3-dimethylbut-1-ynyl)phosphane CAS No. 22752-40-5

Tris(3,3-dimethylbut-1-ynyl)phosphane

Cat. No.: B14700488
CAS No.: 22752-40-5
M. Wt: 274.4 g/mol
InChI Key: FFUMQQZXVTXKEY-UHFFFAOYSA-N
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Description

Tris(3,3-dimethylbut-1-ynyl)phosphane is a tertiary phosphane ligand characterized by three 3,3-dimethylbut-1-ynyl substituents bonded to a central phosphorus atom. The alkynyl groups impart significant steric bulk and electron-withdrawing properties, distinguishing it from conventional aryl- or alkyl-substituted phosphanes. Crystallographic studies using tools like SHELX could elucidate its molecular geometry and bonding behavior.

Properties

CAS No.

22752-40-5

Molecular Formula

C18H27P

Molecular Weight

274.4 g/mol

IUPAC Name

tris(3,3-dimethylbut-1-ynyl)phosphane

InChI

InChI=1S/C18H27P/c1-16(2,3)10-13-19(14-11-17(4,5)6)15-12-18(7,8)9/h1-9H3

InChI Key

FFUMQQZXVTXKEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CP(C#CC(C)(C)C)C#CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3-dimethylbut-1-ynyl)phosphane typically involves the reaction of phosphorus trichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PCl3+3(3,3-dimethylbut-1-yne)This compound+3HClPCl_3 + 3 \, \text{(3,3-dimethylbut-1-yne)} \rightarrow \text{this compound} + 3 \, \text{HCl} PCl3​+3(3,3-dimethylbut-1-yne)→this compound+3HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Tris(3,3-dimethylbut-1-ynyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The 3,3-dimethylbut-1-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions.

Major Products Formed:

Scientific Research Applications

Tris(3,3-dimethylbut-1-ynyl)phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(3,3-dimethylbut-1-ynyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in various catalytic processes. The 3,3-dimethylbut-1-ynyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Key Compounds for Comparison:

Triphenylphosphane (C₁₈H₁₅P): A widely used ligand in catalysis and medicinal chemistry, featuring three phenyl groups.

Tris(2,4-di-tert-butylphenyl) Phosphate (C₃₃H₅₁O₄P): An organophosphate ester with bulky tert-butylphenyl substituents.

Property Tris(3,3-dimethylbut-1-ynyl)phosphane Triphenylphosphane Tris(2,4-di-tert-butylphenyl) Phosphate
Substituents Alkynyl (3,3-dimethylbut-1-ynyl) Aryl (phenyl) Aryl-phosphate (tert-butylphenyl)
Steric Bulk High (linear alkynyl chains) Moderate (planar phenyl rings) Very high (branched tert-butyl groups)
Electronic Effects Electron-withdrawing (sp-hybridized carbons) Electron-donating (π-conjugated phenyl) Electron-neutral (phosphate ester backbone)
Primary Applications Metal coordination, catalysis Anticancer gold complexes, catalysis Plasticizers, flame retardants

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